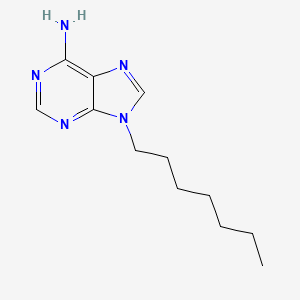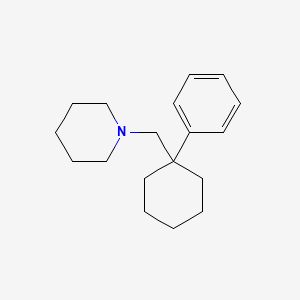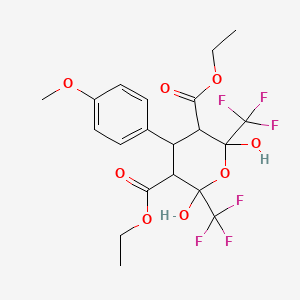
2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester is a complex organic compound. It features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom. The compound is further substituted with various functional groups, including carboxylic acids, hydroxyl groups, methoxyphenyl, and trifluoromethyl groups. The diethyl ester indicates the presence of ester functional groups derived from ethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester typically involves multi-step organic reactions. The starting materials might include pyran derivatives, trifluoromethylated compounds, and phenolic compounds. Common synthetic routes could involve:
Esterification: Reacting carboxylic acids with ethanol in the presence of an acid catalyst to form esters.
Hydroxylation: Introducing hydroxyl groups through oxidation reactions.
Substitution Reactions: Introducing methoxyphenyl and trifluoromethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxyphenyl and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of esters may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures may exhibit biological activity, such as antimicrobial or anticancer properties. Research may focus on exploring these potential activities.
Industry
In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-3,5-dicarboxylic acid derivatives: Compounds with similar pyran ring structures and carboxylic acid groups.
Trifluoromethylated compounds: Compounds containing trifluoromethyl groups, which are known for their stability and lipophilicity.
Phenolic compounds: Compounds containing phenol groups, which are common in many biologically active molecules.
Uniqueness
The uniqueness of 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester lies in its combination of functional groups, which may impart unique chemical and biological properties.
Propiedades
Número CAS |
3449-42-1 |
|---|---|
Fórmula molecular |
C20H22F6O8 |
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
diethyl 2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)oxane-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F6O8/c1-4-32-15(27)13-12(10-6-8-11(31-3)9-7-10)14(16(28)33-5-2)18(30,20(24,25)26)34-17(13,29)19(21,22)23/h6-9,12-14,29-30H,4-5H2,1-3H3 |
Clave InChI |
ZWCDTIWOHIYUPI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C(C(OC1(C(F)(F)F)O)(C(F)(F)F)O)C(=O)OCC)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



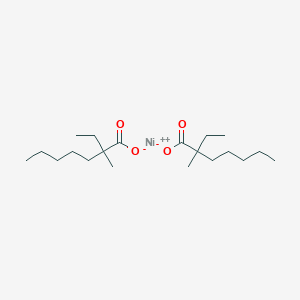
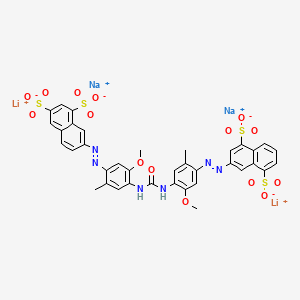
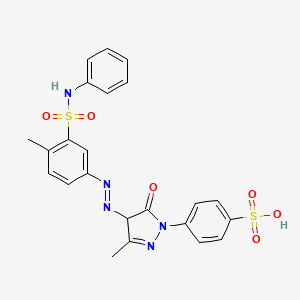
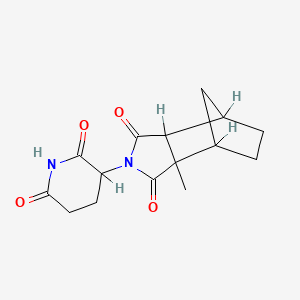
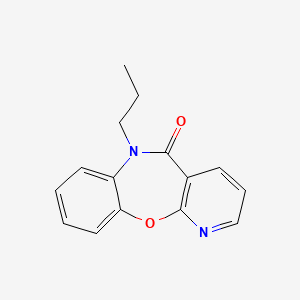


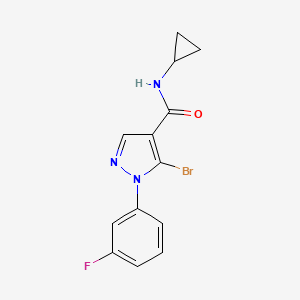
methanone](/img/structure/B12802724.png)
